molecular formula C34H60O3Si2 B134932 (1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde CAS No. 112828-13-4

(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde

Cat. No. B134932
M. Wt: 573 g/mol
InChI Key: CBBPZOZLUNXNDK-NZAAPPJWSA-N
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Description

“(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde” is a biochemical compound used for proteomics research . It is available for purchase from various biochemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C34H60O3Si2 . The molecular weight is 573.01 g/mol . The structure includes a secopregna-triene core with two tert-butyldimethylsilyl ether groups and a carboxaldehyde group . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Scientific Research Applications

  • Orotic Acid, 3TBDMS derivative

    • Application: This compound is used in gas chromatography .
    • Method: The compound is analyzed using a non-polar column in a temperature ramp .
    • Results: The reference provided does not include specific results or outcomes from this application .
  • tert-Butyldimethylsilyl chloride

    • Application: This compound is used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . It is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
    • Method: The specific methods of application or experimental procedures are not detailed in the reference .
    • Results: The reference does not provide specific results or outcomes from this application .
  • 42-O-tert-Butyldimethylsilyloxyethyl Rapamycin

    • Application: This compound is a derivative of Rapamycin, which is used as an immunosuppressant to prevent rejection of organ transplants .
    • Method: The specific methods of application or experimental procedures are not detailed in the reference .
    • Results: The reference does not provide specific results or outcomes from this application .
  • 2-((tert-Butyldimethylsilyl)oxy)ethyl 2,2,2-trichloroacetimidate

    • Application: This compound is used as a reagent in organic synthesis .
    • Method: The specific methods of application or experimental procedures are not detailed in the reference .
    • Results: The reference does not provide specific results or outcomes from this application .

properties

IUPAC Name

(2S)-2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,23-24,28-31H,2,14-15,18-22H2,1,3-13H3/b26-16+,27-17+/t24-,28-,29-,30+,31+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBPZOZLUNXNDK-NZAAPPJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448648
Record name 2-[(1R,3aS,4E,7aR)-4-{(2E)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]propanal (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde

CAS RN

112828-13-4
Record name (1S,3R,5E,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112828-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1R,3aS,4E,7aR)-4-{(2E)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]propanal (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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